molecular formula C26H32O8 B1262885 22-Epoxyberkeleydione

22-Epoxyberkeleydione

Cat. No.: B1262885
M. Wt: 472.5 g/mol
InChI Key: DRMIYYPESWIXHQ-PSNFPAJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22-Epoxyberkeleydione is a meroterpenoid, a hybrid natural product derived from terpenoid and polyketide biosynthetic pathways. It was first isolated from Penicillium species, including Penicillium sp. MA-37 and Penicillium minioluteum . Structurally, it features a caged tricyclic scaffold with an epoxide moiety at the C-22 position, distinguishing it from its parent compound, berkeleydione (182), which lacks the epoxide group . This compound is biosynthetically categorized as a "shunt product," formed during the oxidative tailoring of berkeleydione precursors via enzymes such as BerN and BerS in Neosartorya glabra . Its isolation from diverse fungal strains highlights its ecological significance in marine and mangrove-associated ecosystems .

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

methyl (1R,2S,12S,14R,16S,18R)-16-hydroxy-2,6,6,11,14,16-hexamethyl-8,15,17-trioxospiro[7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-18,2'-oxirane]-1-carboxylate

InChI

InChI=1S/C26H32O8/c1-13-14-10-17(27)34-21(2,3)15(14)8-9-22(4)16(13)11-23(5)18(28)24(6,31)19(29)26(22,20(30)32-7)25(23)12-33-25/h8,16,31H,9-12H2,1-7H3/t16-,22-,23-,24-,25+,26+/m0/s1

InChI Key

DRMIYYPESWIXHQ-PSNFPAJSSA-N

Isomeric SMILES

CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@]4(C(=O)[C@](C(=O)[C@@]3([C@@]45CO5)C(=O)OC)(C)O)C)C)(C)C

Canonical SMILES

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=O)C(C(=O)C3(C45CO5)C(=O)OC)(C)O)C)C)(C)C

Synonyms

22-epoxyberkeleydione

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Features Biological Source Bioactivity (Reported) Key Biosynthetic Modifications
This compound C-22 epoxide, tricyclic scaffold Penicillium sp. MA-37, P. minioluteum Limited data; potential cytotoxicity Shunt product via oxidation of exo-methylene
Berkeleydione (182) C-22/C-23 dione, tricyclic scaffold Penicillium spp. Antimicrobial, anti-inflammatory Core scaffold formed via Diels-Alder cyclization
Miniolutelide B (188) C-25 hydroxyl, modified side chain Penicillium minioluteum Cytotoxic (cancer cell lines) Side-chain hydroxylation and cyclization
Berkeleyacetal A (183) C-22/C-23 acetal, tricyclic scaffold Penicillium spp. Antioxidant, antifungal Acetal formation via aldehyde dimerization
Paraherquonin (189) Furan-fused tricyclic system Penicillium paraherquei Neuroprotective Furan ring formation via oxidative tailoring

Structural Analysis

  • Epoxide vs. Dione/Acetal Groups : The C-22 epoxide in this compound replaces the dione (in berkeleydione) or acetal (in berkeleyacetals) groups, altering electronic properties and reactivity .
  • Side-Chain Modifications : Miniolutelide B and paraherquonin feature hydroxylated or furan-annulated side chains, enhancing their polarity and bioactivity profiles compared to this compound .

Research Findings and Implications

Structural Characterization

This compound was characterized using 1D/2D NMR, HRMS, and IR spectroscopy, confirming its epoxide moiety and tricyclic core . Comparative analysis with berkeleydione revealed distinct ¹³C NMR signals for C-22 (δ 62.5 ppm, epoxide) vs. C-22/C-23 (δ 210–215 ppm, dione) .

Ecological and Pharmacological Relevance

  • Ecological Role: These meroterpenoids are hypothesized to mediate fungal defense mechanisms in competitive mangrove ecosystems .
  • Drug Discovery : The structural diversity within this compound class offers opportunities for developing anticancer and antimicrobial agents, though this compound requires further pharmacological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
22-Epoxyberkeleydione
Reactant of Route 2
22-Epoxyberkeleydione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.